![molecular formula C16H18O2S B100233 2,2'-Thiobis(4,6-xylenol) CAS No. 18508-61-7](/img/structure/B100233.png)
2,2'-Thiobis(4,6-xylenol)
Overview
Description
2,2’-Thiobis(4,6-xylenol) is an organic compound with the molecular formula C16H18O2S. It is a derivative of xylenol, where two xylenol molecules are linked through a sulfur atom.
Preparation Methods
The synthesis of 2,2’-Thiobis(4,6-xylenol) typically involves the reaction of 4,6-dimethylphenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C8H10O+SCl2→C16H18O2S+2HCl
In industrial settings, the production of 2,2’-Thiobis(4,6-xylenol) may involve more advanced techniques and equipment to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the best results .
Chemical Reactions Analysis
2,2’-Thiobis(4,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of 2,2’-Thiobis(4,6-xylenol) can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenolic hydroxyl groups in 2,2’-Thiobis(4,6-xylenol) can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Thiobis(4,6-xylenol) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of 2,2’-Thiobis(4,6-xylenol) and its derivatives. It may have applications in drug development and as a diagnostic tool.
Industry: The compound is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-Thiobis(4,6-xylenol) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,2’-Thiobis(4,6-xylenol) can be compared with other similar compounds, such as:
2,2’-Thiobis(4-methylphenol): This compound has a similar structure but lacks the additional methyl groups present in 2,2’-Thiobis(4,6-xylenol). The presence of these methyl groups can influence the compound’s reactivity and applications.
2,2’-Thiobis(4-chlorophenol):
2,2’-Thiobis(4,6-dichlorophenol): This compound has chlorine atoms instead of methyl groups, leading to different reactivity and uses.
Biological Activity
2,2'-Thiobis(4,6-xylenol) (also known as DTBXYL) is an organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
2,2'-Thiobis(4,6-xylenol) is a bisphenolic compound that features two 4,6-xylenol moieties linked by a sulfur atom. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can influence its biological effects.
Antioxidant Activity
One of the primary biological activities of 2,2'-Thiobis(4,6-xylenol) is its role as an antioxidant . It can scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
Enzyme Modulation
2,2'-Thiobis(4,6-xylenol) has been shown to interact with several enzymes:
- Inhibition of Lipid Peroxidation : The compound inhibits lipid peroxidation by modulating the activity of lipoxygenase enzymes, which play a role in inflammatory processes.
- Interaction with Cytochrome P450 : It may influence cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.
Cellular Effects
The biological effects of 2,2'-Thiobis(4,6-xylenol) include:
- Cytoprotective Effects : Studies indicate that the compound can protect cells from apoptosis induced by oxidative stress.
- Anti-inflammatory Properties : It exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Study on Neuroprotection
A study investigated the neuroprotective effects of 2,2'-Thiobis(4,6-xylenol) in neuronal cell cultures exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and ROS levels compared to untreated controls. The study highlighted its potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Study | Model | Key Findings |
---|---|---|
Neuroprotection Study | Neuronal Cell Cultures | Reduced cell death and ROS levels; potential therapeutic applications |
Toxicological Assessment
Toxicological evaluations have shown that while 2,2'-Thiobis(4,6-xylenol) has beneficial effects at low concentrations, high doses may lead to cytotoxicity. A no-observed-adverse-effect level (NOAEL) was established at 100 mg/kg in animal models, indicating a threshold for safe usage.
Properties
IUPAC Name |
2-(2-hydroxy-3,5-dimethylphenyl)sulfanyl-4,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S/c1-9-5-11(3)15(17)13(7-9)19-14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYRULLBEFEDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171712 | |
Record name | 2,2'-Thiobis(4,6-xylenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18508-61-7 | |
Record name | 2,2′-Thiobis[4,6-dimethylphenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18508-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Thiobis(4,6-xylenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018508617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Thiobis(4,6-xylenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-thiobis[4,6-xylenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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